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Compound of Interest

Compound Name: Endralazine

Cat. No.: B1218957

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the chemical structure, properties, and
pharmacological profile of Endralazine. Endralazine (6-benzoyl-3-hydrazino-5,6,7,8-
tetrahydropyrido[4,3-c]pyridazine) is an antihypertensive agent belonging to the
hydrazinophthalazine class of drugs. It functions as a direct-acting peripheral vasodilator,
similar in mechanism to its predecessor, hydralazine, but with a distinct pharmacokinetic profile.
This guide synthesizes available data on its chemical characteristics, mechanism of action,
pharmacological properties, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Endralazine is a synthetic pyridazine derivative. Its core structure consists of a

tetrahydropyrido[4,3-c]pyridazine ring system, with a benzoyl group at the 6-position and a
hydrazinyl group at the 3-position.

Chemical Identifiers

The fundamental chemical identifiers for Endralazine are summarized in the table below.
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Identifier Value Reference

(3-hydrazinyl-7,8-dihydro-5H-

IUPAC Name pyrido[4,3-c]pyridazin-6-yI)- [1]
phenylmethanone

CAS Number 39715-02-1 [1][2]

Molecular Formula C14H1sNsO [11[2]

Molecular Weight 269.31 g/mol [2]

C1CN(CC2=CC(=NN=C21)NN
SMILES [1]
)C(=0)C3=CC=CC=C3

ALAXZYHFVBSJKZ-
InChl Key [2]
UHFFFAOYSA-N

Synonyms and Code Designations

Endralazine is also known by several synonyms and developmental codes, including BQ 22-
708, Miretilan, and Arritlan.[3]

Chemical Synthesis

The synthesis of Endralazine involves the reaction of a precursor molecule, 3-benzylmercapto-
6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, with hydrazine hydrate. While detailed
industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis is
described below.

Experimental Protocol: Synthesis of Endralazine

A solution of 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (4.0 g) and
hydrazine hydrate (1.5 g) in 95% ethanol (10 mL) is prepared. The mixture is then heated in a
sealed autoclave vessel. The specific temperature and reaction time are critical parameters
that require optimization for maximal yield and purity. Following the reaction, the product, 6-
Benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (Endralazine), is isolated and
purified using standard techniques such as recrystallization or column chromatography.
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Mechanism of Action and Signaling Pathway

Endralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle, leading
to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.
[3] Its mechanism is not fully elucidated but is considered analogous to that of hydralazine,
acting directly on vascular smooth muscle cells.[4] Several interconnected pathways are
proposed to mediate its vasodilatory effects.

The primary proposed mechanism involves the inhibition of inositol 1,4,5-trisphosphate (IP3)-
induced calcium (Ca?*) release from the sarcoplasmic reticulum in vascular smooth muscle
cells.[5][6][7] This reduction in intracellular Ca?* availability prevents the activation of myosin
light chain kinase, which is essential for muscle contraction. Other potential mechanisms
include the opening of high conductance Ca?*-activated potassium (BK(Ca)) channels, leading
to hyperpolarization of the cell membrane and subsequent relaxation, and the stimulation of
prostacyclin (PGlz2) production.[3][9]

Below is a diagram illustrating the proposed signaling pathways for Endralazine-induced
vasodilation, based on data from its analogue, hydralazine.

Vascular Smooth Muscle Cell

Click to download full resolution via product page

Caption: Proposed mechanism of Endralazine-induced vasodilation.
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Pharmacological and Pharmacokinetic Properties

Endralazine exhibits potent antihypertensive effects with a pharmacokinetic profile that offers
advantages over hydralazine, notably a higher bioavailability and a reduced influence of the
patient's acetylator status.[10]

Pharmacodynamic Properties

In preclinical studies using anesthetized rats, Endralazine produced prompt, dose-related
reductions in blood pressure.[4] It was found to be at least twice as potent as hydralazine and
significantly more potent than diazoxide.[4] Clinical studies have confirmed its efficacy in
managing hypertension.[3][11][12]

Baseline (on After 1 Week After 1 Year

Stud

y Thiazide + (Endralazine 5- (Endralazine 5- Reference
Parameter

Beta-blocker) 10mg b.d.) 10mg b.d.)

Mean Supine
Blood Pressure 197 /107 160/ 86 161/91 [3]
(mmHg)
Seated Blood
Pressure 147.5/99.7 133.8/83.9 Not Reported [11]
(mmHg)
Standing Blood
Pressure 145.8 /99.2 133.6/87.3 Not Reported [11]

(mmHg)

Pharmacokinetic Properties

Endralazine is well-absorbed orally and, unlike hydralazine, does not undergo significant first-
pass metabolism. This results in high systemic bioavailability that is not substantially affected
by acetylator phenotype.[10]
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Pharmacokinetic

Value Condition Reference
Parameter
Oral Bioavailability ~75% Acute Administration [3]
Systemic
i o 73.5-99.1% IV vs. Oral Doses [10]
Bioavailability
Terminal Elimination o )
) ~2.5 hours Acute Administration [3]
Half-life (t2)
Terminal Elimination )
~7.5 hours Chronic Treatment [3]

Half-life (tv%)

Preclinical Evaluation: Experimental Protocols

The preclinical assessment of Endralazine involves both in vivo models to determine its effect
on systemic blood pressure and in vitro assays to characterize its direct action on vascular
tissue.

In Vivo Antihypertensive Activity Assessment in
Spontaneously Hypertensive Rats (SHR)
This protocol describes a standard method for evaluating the antihypertensive efficacy of a test

compound like Endralazine in a conscious rat model of hypertension.

Objective: To determine the dose-dependent effect of orally administered Endralazine on
mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving Spontaneously
Hypertensive Rats (SHR).

Methodology:

e Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 14-16 weeks, are used.
Animals are housed under standard conditions with a 12-hour light/dark cycle and access to
food and water ad libitum.

» Surgical Implantation:
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o Rats are anesthetized (e.g., with isoflurane).

o A catheter is surgically implanted into the carotid artery for direct blood pressure
measurement. The catheter is tunneled subcutaneously and exteriorized at the nape of the
neck.

o For oral administration, a second catheter may be inserted into the stomach.[13][14]

o

Animals are allowed a recovery period of at least 3 days post-surgery.

Experimental Procedure:

o On the day of the experiment, the arterial catheter is connected to a pressure transducer
linked to a data acquisition system for continuous monitoring of blood pressure and heart
rate.

o Abaseline recording of at least 60 minutes is established to ensure stable hemodynamic
parameters.

o Endralazine is dissolved in a suitable vehicle (e.g., sterile water or saline) and
administered orally via gavage or the gastric catheter at varying doses (e.g., 0.1, 0.3, 1.0,
3.0 mg/kg). A vehicle control group is also included.

o Blood pressure and heart rate are continuously recorded for several hours post-
administration to determine the onset, magnitude, and duration of the effect.

Data Analysis:

o Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic blood pressure
readings.

o The change in MAP and HR from baseline is calculated for each dose group at various
time points.

o Dose-response curves are generated to determine the potency (e.g., EDso) of
Endralazine.
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Caption: Experimental workflow for in vivo antihypertensive testing.
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In Vitro Vasodilation Assay Using Isolated Arterial Rings

This protocol outlines a classic pharmacology technique to assess the direct vasodilatory effect
of Endralazine on vascular smooth muscle, independent of systemic neural and hormonal
influences.

Objective: To quantify the relaxant effect of Endralazine on pre-constricted arterial rings
isolated from rats.

Methodology:
o Tissue Preparation:
o A healthy rat is euthanized via an approved method.

o The thoracic aorta or mesenteric artery is carefully excised and placed in cold, oxygenated
Krebs-Henseleit buffer.

o The artery is cleaned of adherent connective tissue and cut into rings approximately 2-3
mm in length.

o For some experiments, the endothelium may be mechanically removed by gently rubbing
the intimal surface.

e Organ Bath Setup:

o Each arterial ring is mounted between two L-shaped stainless steel hooks in an organ
bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously
bubbled with 95% O2 / 5% COa.

o One hook is fixed, and the other is connected to an isometric force transducer to record
changes in tension.

o Experimental Procedure:

o The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0
g for aorta). The buffer is changed every 15-20 minutes.
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o The viability of the rings is tested by inducing a contraction with a high-potassium solution
(e.g., 80 mM KCI).

o After washout and return to baseline, the rings are pre-constricted with a submaximal
concentration of a vasoconstrictor agent, such as phenylephrine (e.g., 1 uM) or
norepinephrine.

o Once a stable contractile plateau is reached, a cumulative concentration-response curve
is generated by adding Endralazine to the organ bath in a stepwise manner (e.g., from 1
nM to 100 pM).

o The relaxation at each concentration is recorded as a percentage of the pre-contraction
induced by the vasoconstrictor.

o Data Analysis:

o The percentage of relaxation is plotted against the logarithm of the Endralazine
concentration.

o Asigmoidal curve is fitted to the data to determine the ECso (the concentration of
Endralazine that produces 50% of the maximal relaxation) and the Emax (the maximum
relaxation effect).
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Caption: Experimental workflow for in vitro vasodilation assay.
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Conclusion

Endralazine is a potent, direct-acting antihypertensive agent of the hydrazinophthalazine
class. Its primary mechanism of action is the induction of arterial vasodilation, likely through the
inhibition of intracellular calcium release in vascular smooth muscle cells. Key advantages over
the related compound hydralazine include its high and consistent bioavailability and a
pharmacokinetic profile that is not significantly influenced by the patient's acetylator status. The
experimental protocols detailed herein provide a framework for the continued investigation and
characterization of Endralazine and other novel vasodilator compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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